4-Hydroxy-5-methoxy-2H-chromen-2-one
Overview
Description
4-Hydroxy-5-methoxy-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of a hydroxyl group at the 4-position and a methoxy group at the 5-position on the chromen-2-one scaffold. Coumarins, including this compound, are widely studied for their potential therapeutic properties and their roles in organic synthesis .
Mechanism of Action
Target of Action
It is known that similar compounds, such as hymecromone, target the arylsulfate sulfotransferase .
Mode of Action
It is suggested that similar compounds can inhibit leukocyte chemotaxis and oxygen free radical formation .
Biochemical Pathways
Related compounds have been found to impact the pechmann condensation pathway .
Result of Action
4-Hydroxy-5-methoxy-2H-chromen-2-one is a biologically active poly-methoxylated flavonoid . It has been found to have anti-inflammatory and antiproliferative effects . It can also prevent cyclophosphamide and ifosfamide-induced hemorrhagic cystitis in rats .
Action Environment
It is known that similar compounds can be affected by reaction parameters such as temperature and reaction time .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-methoxy-2H-chromen-2-one typically involves the Pechmann condensation reaction, which is a well-known method for preparing coumarin derivatives. This reaction involves the condensation of phenols with β-ketoesters in the presence of acid catalysts. For instance, the reaction of 4-hydroxy-2H-chromen-2-one with methoxy-substituted phenols under acidic conditions can yield this compound .
Industrial Production Methods
Industrial production of coumarin derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. Methods such as solvent-free reactions, microwave-assisted synthesis, and the use of recyclable catalysts are commonly adopted to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-5-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The chromen-2-one ring can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarins, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Hydroxy-5-methoxy-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It exhibits various biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: It is studied for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and as a fluorescent probe in analytical chemistry .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxycoumarin: A well-known anticoagulant used in the synthesis of warfarin.
6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one: Exhibits similar biological activities but with different substitution patterns.
4-Methyl-2H-chromen-2-one: Used as a fluorescent probe and in the synthesis of various pharmaceuticals .
Uniqueness
4-Hydroxy-5-methoxy-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its hydroxyl and methoxy groups contribute to its antioxidant properties and its ability to interact with various molecular targets .
Properties
IUPAC Name |
4-hydroxy-5-methoxychromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-13-7-3-2-4-8-10(7)6(11)5-9(12)14-8/h2-5,11H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFCJEOKCYTBDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=CC(=O)O2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00715844 | |
Record name | 4-Hydroxy-5-methoxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00715844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53666-76-5 | |
Record name | 4-Hydroxy-5-methoxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00715844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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